molecular formula C11H15NO2 B048252 2-(Dimethylamino)ethyl benzoate CAS No. 2208-05-1

2-(Dimethylamino)ethyl benzoate

Cat. No. B048252
CAS RN: 2208-05-1
M. Wt: 193.24 g/mol
InChI Key: KJSGODDTWRXQRH-UHFFFAOYSA-N
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Patent
US04352913

Procedure details

In accordance with the procedure of Example 10, 89.1 g of 2-dimethylaminoethanol and 140.5 g of benzoyl chloride are reacted in altogether 300 ml of CHCl3. The reaction mixture is neutralised with 210 ml of 20% NaOH. Yield: 187.7 g (97.1%) of analytically pure product (analysis by gas chromatography) with a boiling point of 127° C./9 torr.
Quantity
89.1 g
Type
reactant
Reaction Step One
Quantity
140.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
210 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][OH:5].[C:7](Cl)(=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[OH-].[Na+]>C(Cl)(Cl)Cl>[C:7]([O:5][CH2:4][CH2:3][N:2]([CH3:6])[CH3:1])(=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
89.1 g
Type
reactant
Smiles
CN(CCO)C
Name
Quantity
140.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
210 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)OCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.